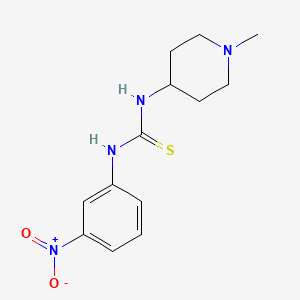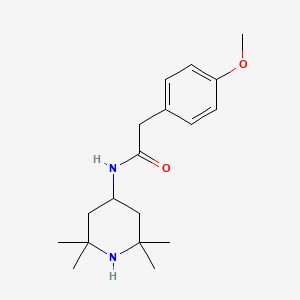
2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. Pyridaben is widely used in agriculture to control a variety of pests, including mites, aphids, and whiteflies.
Mécanisme D'action
Pyridaben acts as a mitochondrial electron transport inhibitor, disrupting the production of ATP in the mitochondria of the target pests. This results in the death of the pests due to energy depletion.
Biochemical and Physiological Effects:
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and crustaceans. Pyridaben has also been shown to have some negative effects on non-target insects, such as honeybees.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridaben has several advantages for use in lab experiments. It is a highly effective pesticide, and its mode of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide can be expensive to use in large-scale experiments, and its toxicity to non-target organisms can make it difficult to use in certain situations.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide. One area of interest is the development of new formulations that are more effective against pests and less toxic to non-target organisms. Another area of interest is the study of this compound's potential use in combination with other pesticides to overcome resistance in target pests. Finally, there is a need for further research on the ecological impact of this compound and its potential effects on non-target organisms in the environment.
Méthodes De Synthèse
Pyridaben can be synthesized using various methods, including the reaction of 4-chloro-3-methylphenol with pyridine-2-carboxylic acid, followed by the reaction with acetic anhydride. Another method involves the reaction of 4-chloro-3-methylphenol with 2-chloropyridine-3-carboxylic acid, followed by the reaction with acetic anhydride.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, and whiteflies. Pyridaben has also been studied for its potential use in controlling pests that have developed resistance to other pesticides.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-8-11(5-6-12(10)15)19-9-14(18)17-13-4-2-3-7-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMJCADHPUSKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984280 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6574-86-3 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

